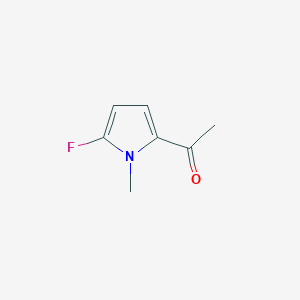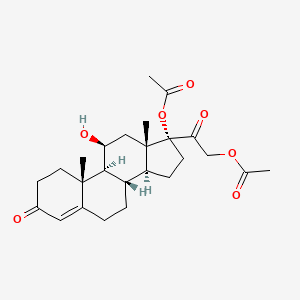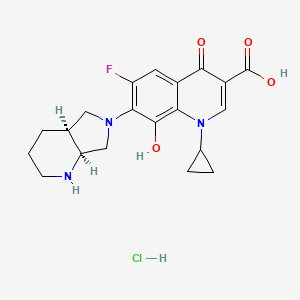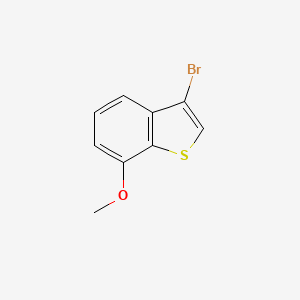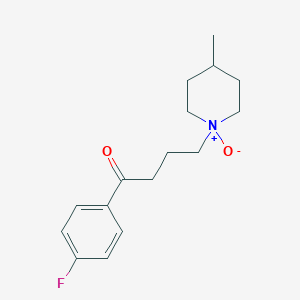
Melperone N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melperone N-Oxide is a derivative of Melperone, an atypical antipsychotic of the butyrophenone chemical class. Melperone itself has been used in the treatment of sleep disorders, confusion, and psychomotor dysfunction, particularly in geriatric and psychiatric patients
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Melperone N-Oxide can be synthesized through the oxidation of Melperone. One common method involves treating Melperone with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, characterized by a positive charge on the nitrogen atom and a negative charge on the oxygen atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using reagents such as sodium perborate in acetic acid. This method is effective for the oxidation of various nitrogen-containing compounds to their corresponding N-oxides .
Analyse Chemischer Reaktionen
Types of Reactions
Melperone N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The initial formation of the N-oxide itself is an oxidation reaction.
Reduction: N-oxides can be reduced back to their parent amines under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium perborate are commonly used oxidizing agents.
Reduction: Reducing agents such as zinc and acetic acid can be used to convert N-oxides back to amines.
Substitution: Various nucleophiles can be used in substitution reactions to replace the N-oxide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield Melperone, while substitution reactions could produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Melperone N-Oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Studies have explored its potential effects on biological systems, particularly in relation to its parent compound, Melperone.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Melperone N-Oxide is related to its ability to interact with specific molecular targets. Like Melperone, it demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. This interaction helps to modulate neurotransmitter activity in the brain, which is crucial for its antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol N-Oxide: Another N-oxide derivative of a butyrophenone antipsychotic.
Pimozide N-Oxide: An N-oxide derivative of another antipsychotic compound.
Uniqueness
Melperone N-Oxide is unique due to its specific chemical structure and the particular therapeutic effects of its parent compound, Melperone. Its relatively low affinity for D2 receptors compared to other antipsychotics reduces the risk of extrapyramidal side effects, making it a valuable compound in psychiatric medicine .
Eigenschaften
Molekularformel |
C16H22FNO2 |
|---|---|
Molekulargewicht |
279.35 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one |
InChI |
InChI=1S/C16H22FNO2/c1-13-8-11-18(20,12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 |
InChI-Schlüssel |
LCOHBSJSZNYNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC[N+](CC1)(CCCC(=O)C2=CC=C(C=C2)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


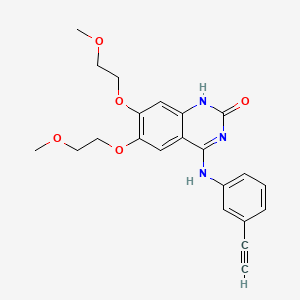
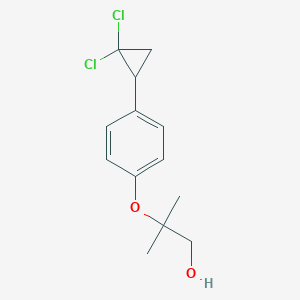

![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
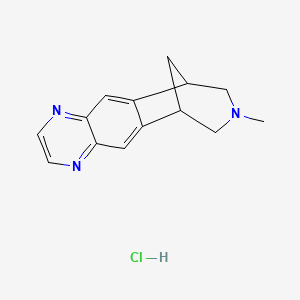
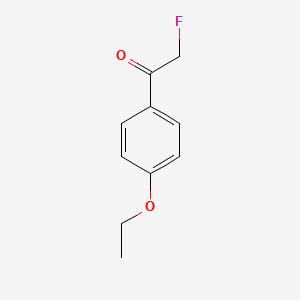
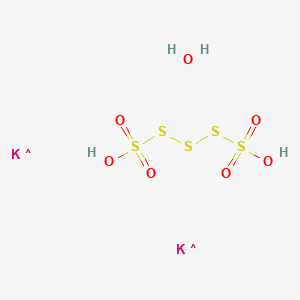
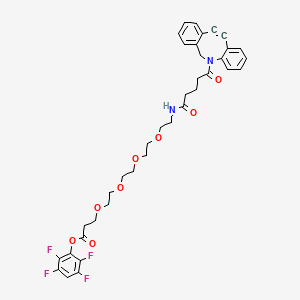
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
